pyrimido[4,5-c]cinnolin-1(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
87954-02-7 |
|---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2H-pyrimido[4,5-c]cinnolin-1-one |
InChI |
InChI=1S/C10H6N4O/c15-10-8-6-3-1-2-4-7(6)13-14-9(8)11-5-12-10/h1-5H,(H,11,12,14,15) |
InChI Key |
FNPONNZOTXPNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=CNC3=O)N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimido 4,5 C Cinnolin 1 2h One and Its Derivatives
Classical Synthetic Routes to Pyrimido[4,5-c]cinnolin-1(2H)-one Scaffolds
Traditional synthetic approaches remain fundamental for accessing the pyrimido[4,5-c]cinnoline core. These routes often rely on well-established, stepwise reactions to build the heterocyclic framework, providing reliable access to key intermediates and the final target structures.
Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation
Cyclocondensation is a cornerstone strategy for constructing the pyrimidine ring onto a pre-existing, functionalized cinnoline (B1195905) precursor. This approach typically involves the reaction of a bifunctional cinnoline derivative, such as an ortho-amino-carboxy or related synthon, with a one-carbon or three-carbon building block.
A prominent example involves the use of 4-aminocinnoline-3-carboxylic acid derivatives as key intermediates. researchgate.net These precursors can undergo cyclocondensation with various reagents to form the fused pyrimidine ring. For instance, the reaction of substituted 4-aminocinnolin-3-carboxylic acid with arylisothiocyanates in anhydrous pyridine (B92270) leads to the formation of 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones, a closely related isomeric system. nih.gov This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes intramolecular cyclization with the elimination of water to furnish the final pyrimido[5,4-c]cinnoline product.
Table 1: Examples of Cyclocondensation for Pyrimido[5,4-c]cinnoline Synthesis
| Cinnoline Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 4-Aminocinnolin-3-carboxylic acid | Substituted arylisothiocyanate | 2-Mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-one | nih.gov |
Intramolecular Cyclization Approaches to Fused Heterocycles
Intramolecular cyclization is a powerful method for constructing the final ring of a fused heterocyclic system from a suitably functionalized linear or macrocyclic precursor. In the context of pyrimido[4,5-c]cinnolines, this can involve the formation of either the cinnoline or the pyrimidine ring.
One classical approach is the intramolecular Friedel-Crafts reaction of (arylhydrazono)(cyano)acetamide derivatives, which can be used to synthesize the key 4-amino-3-cinnolinecarboxylic acid precursors required for subsequent pyrimidine ring formation. researchgate.net Another relevant example is the intramolecular cyclization of acyl amidrazone derivatives, which, although demonstrated for a pyrano[2,3-f]cinnolin-2-one system, illustrates a common strategy. researchgate.net This reaction, often catalyzed by an acid such as polyphosphoric acid, involves the cyclization of a side chain onto the pre-formed ring system to create the final fused heterocycle. researchgate.net Similarly, the synthesis of 2-amino-pyrimido[4,5-c]quinolin-1(2H)-ones, structural isomers of the target compound, has been achieved by preparing them from their corresponding lactones, highlighting a versatile cyclization pathway. nih.gov
Diazotization-Cyclization Sequences in Cinnoline and Pyrimido-Cinnoline Synthesis
For example, the synthesis of 4-hydroxy-3-cinnolinecarbonitrile can be achieved from ethyl (phenylhydrazono)(cyano)acetate in the presence of AlCl₃. researchgate.net This transformation involves an intramolecular electrophilic attack of the hydrazone onto the aromatic ring, a process conceptually related to diazotization-cyclization pathways that form the N=N bond characteristic of the cinnoline core. The resulting cinnoline can then be further functionalized and used as a precursor for the subsequent annulation of the pyrimidine ring. researchgate.net
Modern and Green Chemistry Approaches in this compound Synthesis
Contemporary synthetic chemistry emphasizes the development of environmentally benign, efficient, and atom-economical methods. One-pot multi-component reactions and the use of advanced catalytic systems are at the forefront of this movement, offering streamlined access to complex molecules like this compound.
One-Pot Multi-Component Reaction Strategies
One-pot multi-component reactions (MCRs) are highly valued in modern organic synthesis as they allow for the construction of complex products from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. nih.gov This approach reduces solvent waste, time, and energy consumption. While specific MCRs for this compound are not extensively documented, numerous examples exist for the synthesis of the closely related pyrimido[4,5-b]quinoline scaffold, demonstrating the potential of this strategy.
These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound (like dimedone or 1,3-indanedione), and an amino-pyrimidine derivative (such as 6-amino-1,3-dimethyluracil (B104193) or 6-amino-2-(methylthio)pyrimidin-4(3H)-one). nih.govsharif.edu The reaction can be performed under solvent-free conditions or in green solvents, often with catalytic mediation. nih.govsharif.eduacs.org
Table 2: Representative One-Pot Multi-Component Reactions for Fused Pyrimidine Systems
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, solvent-free | Pyrimido[4,5-b]quinoline | nih.govacs.org |
| Aromatic Aldehyde | Dimedone/1,3-Indanedione | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Fe₃O₄@nano-cellulose/Sb(V), 70 °C, solvent-free | Pyrimido[4,5-b]quinolone / Indenopyrido[2,3-d]pyrimidine | sharif.edu |
Catalyst-Mediated Synthesis (e.g., Lewis Acid Catalysis, Organic Catalysis)
The use of catalysts is central to modern synthetic efficiency, enabling reactions under milder conditions, with higher yields and selectivity. Both Lewis acid and organic catalysts have been successfully employed in the synthesis of fused pyrimidine systems.
Organic Catalysis: The organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be an inexpensive and effective catalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline derivatives. nih.govacs.org It facilitates the reaction of aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions at elevated temperatures. nih.gov Other DABCO-based ionic liquid catalysts have also been developed for the synthesis of pyrimido[4,5-d]pyrimidines, showcasing the versatility of this catalytic scaffold. oiccpress.com
Lewis Acid and Nanocatalysis: A variety of Lewis acids and metal-based catalysts have been reported for similar transformations. These include InCl₃ and p-TSA. sharif.edu More advanced systems, such as magnetic nanocatalysts like Fe₃O₄@nano-cellulose/Sb(V), offer significant advantages in line with green chemistry principles. sharif.edu These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse over multiple reaction cycles. sharif.edu
Table 3: Catalysts Used in the Synthesis of Fused Pyrimidine Heterocycles
| Catalyst Type | Catalyst Example | Reaction | Reference |
|---|---|---|---|
| Organic Base | DABCO | One-pot synthesis of pyrimido[4,5-b]quinolines | nih.govacs.org |
| Ionic Liquid | [C₄(DABCO-SO₃H)₂]·4ClO₄ | One-pot synthesis of pyrimido[4,5-d]pyrimidines | oiccpress.com |
| Magnetic Nanocatalyst | Fe₃O₄@nano-cellulose/Sb(V) | Three-component synthesis of pyrimido[4,5-b]quinolones | sharif.edu |
Solvent-Free and Environmentally Conscious Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing eco-friendly synthetic routes to this compound and its derivatives. These methods aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.
One prominent solvent-free approach involves the use of microwave irradiation. nih.gov This technique has been successfully applied to the synthesis of related pyrimido[4,5-b]quinolines, demonstrating the potential for rapid, efficient, and solvent-free reactions. nih.gov For instance, the condensation of 2-chloro-3-formylquinolines with urea (B33335) or thiourea under microwave irradiation, using p-toluenesulfonic acid (PTSA) as a catalyst, affords the corresponding 2-oxopyrimido[4,5-b]- and 2-thio[4,5-b]quinolines in good to excellent yields. nih.gov This method's success suggests its applicability to the cinnoline series.
Another sustainable strategy is the one-pot, multi-component reaction under solvent-free conditions. nih.govacs.org The synthesis of pyrimido[4,5-b]quinoline derivatives has been achieved by reacting an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil at 90°C without any solvent, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. nih.govacs.org The reaction mixture is simply washed with aqueous ethanol (B145695) to remove the catalyst, followed by purification. nih.govacs.org Furthermore, the use of a reusable, bio-based magnetic nano-catalyst, such as Fe3O4@nano-cellulose/Sb(V), has been reported for the synthesis of pyrimido[4,5-b]quinolones under solvent-free conditions at 70°C. sharif.edu This catalyst can be easily separated from the reaction mixture using an external magnet and reused, highlighting the economic and environmental benefits. sharif.edu
Synthetic Transformations of the this compound Core
The this compound nucleus is a versatile scaffold that allows for a variety of chemical modifications to generate a library of derivatives with potentially diverse biological activities. These transformations can be broadly categorized into derivatization of the pyrimidine moiety and modifications on the cinnoline ring system.
Derivatization Strategies at the Pyrimidine Moiety
The pyrimidine ring of the this compound system offers several positions for chemical modification. The nitrogen atoms and the carbonyl group are key sites for derivatization. For instance, the synthesis of various pyrimidine derivatives often involves multi-component reactions like the Biginelli reaction, which allows for the introduction of a variety of substituents on the pyrimidine ring from the outset. nih.gov
In related pyrimidine systems, derivatization at the nitrogen positions is a common strategy. The synthesis of pyrimido[4,5-e] nih.govunar.ac.idoxazepin-5-ones involves the hydrolytic cleavage of a lactone ring, followed by acidification to yield a pyrimidinecarboxylic acid derivative. capes.gov.br This highlights the potential for modifications through ring-opening and subsequent re-cyclization strategies.
Furthermore, the introduction of various functional groups at different positions of the pyrimidine ring can be achieved. In the synthesis of novel pyrimido[4,5-b]quinoline-4-one derivatives, various substituents have been introduced, leading to compounds with diverse chemical properties. unar.ac.id Although this example is on a quinoline-based system, the synthetic principles can be extrapolated to the cinnoline core.
Modifications on the Cinnoline Ring System
The cinnoline part of the this compound scaffold also presents opportunities for chemical modification. The cinnoline ring system, being aromatic, can undergo electrophilic substitution reactions, although the reactivity is influenced by the fused pyrimidine ring. pnrjournal.com
The synthesis of new pyrimido[5,4-c]cinnolines has been reported where different lipophilic moieties (such as phenyl, 4-methoxyphenyl, 2-furanyl, and 2-thienyl) were introduced at position 2, and basic groups (like alkylaminopropyl) were added at position 4 of the pyrimido[5,4-c]cinnoline system. nih.govresearchgate.net These modifications were achieved through a series of synthetic steps, demonstrating the feasibility of introducing substituents onto the core structure. nih.govresearchgate.net
Moreover, the synthesis of 4-aminocinnoline-3-carboxylic acid derivatives with various substituents on the benzene (B151609) ring of the cinnoline moiety has been reported. researchgate.net This indicates that starting with pre-functionalized cinnolines is a viable strategy for obtaining substituted this compound derivatives.
Regioselective Synthesis of Substituted Analogs
Achieving regioselectivity is paramount in the synthesis of substituted this compound analogs to establish clear structure-activity relationships. The synthetic strategy often dictates the final substitution pattern.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by condensing 1,3-diketones with arylhydrazines in aprotic solvents like N,N-dimethylacetamide (DMAc). organic-chemistry.org This principle of controlling regioselectivity through solvent choice and reaction conditions is broadly applicable in heterocyclic chemistry.
In the context of fused heterocyclic systems, a robust and efficient greener synthetic protocol has been designed for the regioselective synthesis of p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds via an InCl3 mediated Pictet-Spengler type cycloannulation. rsc.org This highlights the use of specific catalysts and reaction types to control the regiochemical outcome.
For the synthesis of substituted pyrimido[4,5-c]cinnolin-1(2H)-ones, a common strategy would involve the use of appropriately substituted precursors. For example, starting with a substituted 3-aminocinnoline would lead to a product with substituents on the cinnoline portion of the molecule. Similarly, using a substituted reagent in the step that forms the pyrimidine ring would result in a derivative functionalized on that ring.
Spectroscopic and Advanced Structural Characterization of Pyrimido 4,5 C Cinnolin 1 2h One Compounds
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrimido[4,5-c]cinnolin-1(2H)-one compounds, offering detailed information about the proton and carbon frameworks of these molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the substitution patterns on the this compound scaffold. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.
In derivatives of the related pyrimido[4,5-b]quinoline series, aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.61 and 8.80 ppm. unar.ac.id For instance, in a series of 10-cyclohexyl-5-(3,4-dimethoxyphenyl)pyrimido[4,5-b]quinolin-4(3H)-one derivatives, the aromatic protons appear as a multiplet in the range of δ 6.61-7.70 ppm. unar.ac.id The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence these chemical shifts.
The protons of substituents on the heterocyclic core also provide key structural information. For example, the methoxy (B1213986) group protons (OCH₃) typically appear as sharp singlets around δ 3.78-3.82 ppm. unar.ac.id Protons of aliphatic substituents, such as a cyclohexyl group, exhibit complex multiplets in the upfield region of the spectrum (δ 1.45-2.50 ppm). unar.ac.id The NH proton of the pyrimidine (B1678525) ring is often observed as a broad singlet at a downfield chemical shift, for instance at δ 11.30 ppm, due to its acidic nature and potential for hydrogen bonding. unar.ac.id
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrimido[4,5-b]quinoline Derivatives
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |
| Aromatic-H | 6.61 - 8.80 | Multiplet | unar.ac.id |
| NH | 10.89 - 11.30 | Singlet | unar.ac.id |
| OCH₃ | 3.78 - 3.82 | Singlet | unar.ac.id |
| Aliphatic-H | 1.45 - 2.50 | Multiplet | unar.ac.id |
This table is interactive. Click on the headers to sort the data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and its analogues. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
In related pyrimido[4,5-b]quinoline systems, the carbon atoms of the aromatic and heteroaromatic rings typically resonate in the region of δ 100-160 ppm. cu.edu.eg For example, in a series of 6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, the aromatic and heteroaromatic carbons were observed in the range of δ 100.4-161.0 ppm. cu.edu.eg The carbonyl carbon of the pyrimidone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For instance, in a series of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, the carbonyl carbon signal was observed between δ 153.04 and 153.34 ppm. atmiyauni.ac.in
The carbon signals of substituents are also readily identified. The carbon of a methoxy group (OCH₃) typically resonates around δ 56.0-56.5 ppm. cu.edu.eg Aliphatic carbons, such as those of a cyclohexyl or methyl group, appear in the upfield region of the spectrum. For example, the carbons of a cyclohexyl group in pyrimido[4,5-b]quinoline derivatives have been observed at various positions in the upfield region. cu.edu.eg
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrimido-fused Systems
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| C=O | 153.04 - 195.2 | atmiyauni.ac.innih.gov |
| Aromatic/Heteroaromatic C | 90.4 - 161.2 | cu.edu.egnih.gov |
| OCH₃ | 55.8 - 60.5 | cu.edu.egnih.gov |
| Aliphatic C | 20.8 - 50.5 | cu.edu.egnih.gov |
This table is interactive. Click on the headers to sort the data.
While ¹H and ¹³C NMR are the most common techniques, advanced NMR methods such as Nitrogen-15 (¹⁵N) NMR can provide further structural insights, particularly given the nitrogen-rich nature of the this compound core. ¹⁵N NMR is a powerful tool for investigating the electronic structure and tautomeric forms of nitrogen-containing heterocycles. wikipedia.org
The natural abundance of the ¹⁵N isotope is low (0.36%), which presents a sensitivity challenge. wikipedia.org However, the use of isotopic labeling, where ¹⁵N is incorporated into the molecule, can overcome this limitation. wikipedia.org For instance, ¹⁵N-labeled pyridines and imidazoles have been synthesized to facilitate their study by ¹⁵N NMR. nih.gov The chemical shifts in ¹⁵N NMR are highly sensitive to the local electronic environment, including hybridization, lone-pair orientation, and participation in hydrogen bonding. wikipedia.orgresearchgate.net This makes ¹⁵N NMR particularly useful for probing the different nitrogen environments within the this compound scaffold.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
A key diagnostic feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration of the pyrimidone ring, which typically appears as a strong absorption band in the region of 1660-1750 cm⁻¹. unar.ac.idnih.gov For example, in a series of pyrimido[4,5-b]quinoline-4-one derivatives, the C=O stretch was observed between 1715 and 1744 cm⁻¹. unar.ac.id
The N-H stretching vibration of the pyrimidine ring gives rise to a broad or sharp absorption band in the range of 3200-3500 cm⁻¹. unar.ac.id The C=N stretching vibrations of the pyrimidine and cinnoline (B1195905) rings are typically observed in the 1610-1650 cm⁻¹ region. unar.ac.id Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H | Stretch | 3200 - 3500 | unar.ac.id |
| C=O | Stretch | 1660 - 1750 | unar.ac.idnih.gov |
| C=N | Stretch | 1610 - 1650 | unar.ac.id |
| Aromatic C=C | Stretch | 1450 - 1600 | biointerfaceresearch.com |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound compounds. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the fragmentation of related pyrimido[4,5-b]quinoline derivatives often involves the loss of small, stable molecules or radicals from the substituents or the heterocyclic core. unar.ac.id High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the proposed structure. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of a related 4-phenylamino quinazoline (B50416) derivative revealed a triclinic crystal system with the space group P-1. sioc-journal.cn Such studies can confirm the planar or non-planar nature of the heterocyclic ring system and the orientation of substituents. In a study of pyrimido[5,4-c]quinolin-4(3H)-one derivatives, X-ray analysis was used to determine the extended conformation of a tetramethylene derivative in the solid state. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
Chromatographic Methods for Purity Assessment and Separation
The purity of this compound derivatives is a critical parameter that underpins the reliability of spectroscopic and biological data. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are the predominant techniques employed for this purpose. These methods are adept at separating the target compound from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied method for the purity analysis of aromatic nitrogen heterocycles, a class to which pyrimido[4,5-c]cinnolin-1(2H)-ones belong. This technique separates compounds based on their hydrophobicity.
Stationary Phases: The most common stationary phases are based on silica (B1680970) modified with octadecyl (C18) or octyl (C8) alkyl chains. These non-polar phases provide excellent resolving power for a wide range of organic molecules. For the analysis of nitrogen-containing heterocycles, end-capped columns are often preferred to minimize interactions with residual silanol (B1196071) groups, which can lead to peak tailing.
Mobile Phases: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. tandfonline.comnih.gov The elution strength of the mobile phase is modulated by varying the proportion of the organic modifier. Gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is frequently used to separate mixtures with components of widely varying polarities. tandfonline.com
The pH of the aqueous component of the mobile phase can significantly influence the retention behavior of ionizable compounds like pyrimido[4,5-c]cinnolin-1(2H)-ones. tandfonline.com The presence of acidic or basic functionalities in the molecule means that its charge state, and therefore its interaction with the stationary phase, can be controlled by adjusting the mobile phase pH. Buffers, such as phosphate (B84403) or acetate (B1210297), are commonly incorporated to maintain a constant pH and ensure reproducible retention times. tandfonline.comnih.gov For instance, a study on the HPLC separation of purine (B94841) and pyrimidine bases found that a pH of around 4, maintained with an acetate buffer, provided optimal separation. nih.gov
Detection: Ultraviolet (UV) detection is the most common method for the analysis of this compound derivatives, owing to the strong UV absorbance of the aromatic system. A photodiode array (PDA) detector is particularly useful as it can acquire the UV-visible spectrum of each eluting peak, which can aid in peak identification and purity assessment. tandfonline.com Fluorescence detection can also be employed if the compounds exhibit native fluorescence, offering higher sensitivity and selectivity. tandfonline.com Mass spectrometric (MS) detection provides molecular weight information and is invaluable for the identification of unknown impurities.
Exemplary HPLC Conditions for Analogous Heterocyclic Systems
While specific HPLC methods for this compound are not extensively documented in the public literature, the following table provides typical conditions used for the analysis of related nitrogen-containing heterocyclic compounds. These serve as a valuable starting point for method development.
| Parameter | Typical Conditions for Analogous Aromatic Nitrogen Heterocycles |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 0.8-1.2 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 254 nm or PDA (200-400 nm) |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a rapid, simple, and cost-effective technique frequently used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound derivatives, silica gel plates are typically used as the stationary phase, and the mobile phase is a mixture of organic solvents. The choice of solvent system is crucial for achieving good separation and is determined empirically. Common solvent systems include mixtures of ethyl acetate/hexane, dichloromethane/methanol, or chloroform/acetone. Visualization of the separated spots is usually achieved under UV light (254 nm or 365 nm).
In synthetic procedures for related heterocyclic systems like pyrimido[4,5-b]quinolines, TLC is routinely used to monitor the completion of reactions. pnrjournal.com For example, a solvent system of ethyl acetate and n-hexane (2:8) has been reported for monitoring the synthesis of certain pyrimido[4,5-b]quinoline derivatives. pnrjournal.com
Advanced Chromatographic Techniques
For more challenging separations, such as the resolution of closely related isomers or enantiomers (if a chiral center is present), more advanced chromatographic techniques may be necessary.
Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography coupled with mass spectrometry (GC-MS) can be a powerful analytical tool. It offers very high resolution and is capable of separating complex mixtures. tandfonline.com
Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be particularly useful for the preparative separation of compounds and is considered a "green" technology due to the reduced use of organic solvents.
The selection of the appropriate chromatographic method and conditions is critical for ensuring the purity and facilitating the isolation of this compound compounds, thereby enabling their accurate spectroscopic and biological evaluation.
Structure Activity Relationship Sar Studies and Molecular Design of Pyrimido 4,5 C Cinnolin 1 2h One Derivatives
Impact of Substituent Effects on Biological Activity of Pyrimido[4,5-c]cinnolin-1(2H)-one Analogs
The modification of substituents on the this compound scaffold has a profound impact on the resulting biological activity. The electronic properties, size, and nature of these substituents can significantly influence the molecule's interaction with its biological target.
The electronic and steric properties of substituents are pivotal in determining the biological activity of this compound analogs. Electronic effects refer to the influence of a substituent on the electron distribution within the molecule, which can be either electron-donating or electron-withdrawing. These effects can alter the molecule's ability to engage in crucial interactions like hydrogen bonding or π-π stacking with a biological target. For instance, electron-deficient ring systems, such as the pyridine (B92270) component within the larger structure, have reactivity patterns that are highly sensitive to the electronic nature of their substituents. nih.gov
Steric factors, which relate to the size and shape of the substituents, also play a critical role. Bulky substituents can cause steric hindrance, potentially preventing the molecule from fitting into a receptor's binding site. Conversely, a certain degree of steric bulk might be necessary to achieve an optimal orientation for binding. Computational studies on related heterocyclic systems have indicated that steric destabilization can be a significant factor influencing reactivity and, by extension, biological function. nih.gov
The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to enhance pharmacological efficacy. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity. In studies on the closely related pyrimido[4,5-c]quinolin-1(2H)-one scaffold, which shares the pyrimido-one ring, halogenation has been shown to have a significant positive impact on cytotoxic activity. nih.gov
Specifically, the presence of a chloro group at position 9 of the quinoline (B57606) ring was found to be a major contributor to enhanced cytotoxic effects against various human cancer cell lines. nih.gov Further research demonstrated that additional halogen substitution, for example at the para-position of a 3-phenyl group, could further augment this activity. nih.gov This suggests that halogen atoms in specific positions on the fused ring system or its substituents are key for improving the anticancer potential of these compounds.
The potency of this compound derivatives is significantly influenced by the presence of aromatic and heteroaromatic substituents. A study on new pyrimido[5,4-c]cinnolines investigated the effect of introducing different lipophilic moieties at the 2-position on their antiplatelet activity. nih.gov These substituents included phenyl, 4-methoxyphenyl, 2-furanyl, and 2-thienyl groups. nih.gov
The results indicated that these aromatic and heteroaromatic rings are crucial for activity. Several compounds from this series demonstrated potent inhibition of collagen-induced platelet aggregation, with IC₅₀ values below 10 µM. nih.gov The nature of the aromatic ring influenced the potency and the mechanism of action, with certain derivatives showing antagonism against other inducers like ADP and PAF in the nanomolar concentration range. nih.gov This highlights the importance of the specific type of aromatic or heteroaromatic system in defining the pharmacological profile.
Table 1: Effect of Substituents on Antiplatelet Activity of Pyrimido[5,4-c]cinnoline Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Substituent at Position 2 | Biological Activity (IC₅₀) | Inducer |
|---|---|---|---|
| 6i | 2-Thienyl | < 10 µM | Collagen |
| 6i | 2-Thienyl | Nanomolar range | ADP Antagonist |
| 6m | 4-Methoxyphenyl | < 10 µM | Collagen |
| 6m | 4-Methoxyphenyl | Nanomolar range | Adrenaline Antagonist |
Conformational Analysis and Pharmacophore Modeling
Conformational analysis is the study of the different three-dimensional (3D) arrangements a molecule can adopt due to the rotation around its single bonds. slideshare.net A molecule's specific 3D shape, or conformation, is often critical for its ability to bind to a biological target. nih.gov Techniques like Density Functional Theory (DFT) calculations of NMR coupling constants are used to determine the precise conformations of complex molecules in solution. chemrxiv.org Molecules can exist as an equilibrium of several different conformations, such as chair, boat, or skew-boat forms. chemrxiv.org
Pharmacophore modeling works in tandem with conformational analysis to identify the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. slideshare.netnih.gov By analyzing the conformations of active molecules, a pharmacophore model can be built that serves as a template for designing new compounds with potentially higher affinity and selectivity. nih.gov For related pyrimidine (B1678525) derivatives, it has been shown that the spatial structure is directly related to the molecule's activity, underscoring the importance of conformational freedom and the resulting pharmacophore in drug design. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in this compound Research
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to correlate the chemical structure of compounds with their biological activity. These studies use statistical methods to build mathematical models that can predict the activity of new, unsynthesized molecules. While specific QSAR studies focusing solely on this compound are not widely reported, research on related pyrimidine-fused systems has demonstrated the utility of this approach. For example, 2D-QSAR studies on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines yielded statistically significant and predictive models for their anti-inflammatory activity. nih.gov Such studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and relating them to the observed biological response, providing valuable insights for designing more potent analogs.
Lipophilicity (C log P) and its Correlation with Biological Response
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. The calculated log P (C log P) is a theoretical estimate of this property.
Studies on the closely related pyrimido[5,4-c]quinolin-4(3H)-one scaffold have detailed methods for determining lipophilicity experimentally using reversed-phase thin-layer chromatography (RP-TLC). researchgate.net These experimental values are crucial for validating calculated log P values. The research highlights that a compound's ionization state, defined by its pKa, must be considered, as it affects the partition coefficient under physiological conditions (log D). researchgate.net
In the context of pyrimido[5,4-c]cinnolines, the introduction of lipophilic moieties like phenyl and thienyl groups at position 2 was a key strategy in developing compounds with potent antiplatelet activity, demonstrating a direct link between lipophilicity and biological response. nih.gov The balance of hydrophilic and lipophilic character is essential for ensuring that the molecule can traverse biological membranes to reach its target while maintaining sufficient solubility.
Biological Activities and Mechanisms of Action of Pyrimido 4,5 C Cinnolin 1 2h One Analogs
Antimitotic and Cell Cycle Modulation Effects of Fused Pyrimidine (B1678525) Systems
Derivatives of the pyrimido[4,5-c]quinolin-1(2H)-one ring system, a class of compounds structurally related to pyrimido[4,5-c]cinnolin-1(2H)-ones, have been identified as a new class of antimitotic agents. nih.gov These compounds interfere with the process of mitosis, a critical phase of the cell cycle, leading to the inhibition of cell division. Their antimitotic activity is closely linked to their ability to modulate the cell cycle, a tightly regulated process that governs cell growth and division.
Mechanism of Tubulin Polymerization Inhibition
A key mechanism underlying the antimitotic activity of these fused pyrimidine systems is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the mitotic spindle. The proper formation and function of the mitotic spindle are crucial for the accurate segregation of chromosomes during mitosis.
Certain pyrimido[4,5-c]quinolin-1(2H)-one analogs have been shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov This inhibition disrupts the formation of the mitotic spindle, leading to a halt in the cell division process. researchgate.net Molecular modeling studies suggest that these compounds can bind to the colchicine (B1669291) binding site of tubulin, a site known to be targeted by other tubulin polymerization inhibitors. researchgate.netrsc.org This interaction prevents the assembly of tubulin subunits into microtubules, thereby exerting the antimitotic effect.
Induction of G2/M Cell Cycle Arrest
The inhibition of tubulin polymerization by pyrimido[4,5-c]quinolin-1(2H)-one analogs directly leads to cell cycle arrest in the G2/M phase. nih.govresearchgate.netnih.gov The G2 phase is the final subphase of interphase in the cell cycle, directly preceding mitosis (M phase). A checkpoint exists at the transition between G2 and M phases to ensure that the cell is ready for division.
By disrupting microtubule dynamics, these compounds trigger this checkpoint, preventing the cells from entering mitosis. nih.gov Flow cytometric analysis of cancer cells treated with potent pyrimido[4,5-c]quinolin-1(2H)-one derivatives has confirmed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, a hallmark of antimitotic agents. mdpi.com
S-Phase Inhibition
In addition to their primary effect on the G2/M phase, some pyrimido[4,5-c]quinoline-1(2H)-one analogs have also been observed to inhibit the S-phase of the cell cycle. nih.gov The S-phase is the period of the cell cycle in which DNA is replicated. Inhibition of this phase suggests a broader impact on the cellular machinery beyond just microtubule dynamics.
Antiproliferative and Antineoplastic Mechanisms in Cancer Cell Lines
The antimitotic and cell cycle modulating effects of pyrimido[4,5-c]cinnolin-1(2H)-one analogs translate into significant antiproliferative and antineoplastic activity against various human cancer cell lines. nih.govnih.gov These compounds have been evaluated for their in vitro cytotoxic activity against a panel of cancer cells, including lung fibrosarcoma (HT-1080), colon adenocarcinoma (HT-29), and breast carcinoma (MDA-MB-231). nih.govnih.gov
Structure-activity relationship (SAR) studies have provided insights into the structural features that enhance the cytotoxic effects of these compounds. For instance, the presence of a chloro group at position 9 of the pyrimido[4,5-c]quinolin-1(2H)-one scaffold has been shown to have a major positive impact on cytotoxic activity. nih.gov Further substitution with a halogen at the para position of the 3-phenyl group can further enhance this activity. nih.gov
The antiproliferative activity of these compounds is generally observed in the low micromolar to sub-micromolar range. nih.gov The cytotoxic effects are not limited to a single cancer type, with some derivatives showing broad-spectrum activity against multiple cell lines. nih.gov This suggests that the underlying mechanism of action, primarily the disruption of mitosis, is a fundamental process that is effective across different cancer types.
The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines, as shown in the table below.
| Cell Line | Cancer Type | Reference |
| HT-1080 | Lung Fibrosarcoma | nih.govnih.gov |
| HT-29 | Colon Adenocarcinoma | nih.govnih.gov |
| MDA-MB-231 | Breast Carcinoma | nih.govnih.gov |
| A549 | Lung Carcinoma | dntb.gov.ua |
| MCF-7 | Breast Adenocarcinoma | nih.govdntb.gov.uabiointerfaceresearch.com |
| K562 | Chronic Myelogenous Leukemia | dntb.gov.ua |
| KB | Nasopharyngeal Carcinoma | nih.gov |
| CNE2 | Nasopharyngeal Carcinoma | nih.gov |
| MGC-803 | Gastric Cancer | nih.gov |
| GLC-82 | Lung Cancer | nih.gov |
| MDA-MB-453 | Breast Carcinoma | nih.gov |
Enzyme Inhibition Studies of Pyrimido-Cinnoline Derivatives
Beyond their effects on the cell cycle, certain pyrimido-cinnoline derivatives have been investigated for their ability to inhibit specific enzymes, highlighting their potential for therapeutic applications beyond cancer.
Monoamine Oxidase-B (MAO-B) Inhibition
A number of condensed pyridazines and pyrimidines, including pyrimidine derivatives, have been synthesized and evaluated for their ability to inhibit monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.govacs.org MAOs are enzymes that are crucial for the metabolism of monoamine neurotransmitters.
Studies have shown that while most condensed pyridazines act as reversible inhibitors of MAO-B with minimal effects on MAO-A, pyrimidine derivatives tend to be reversible and selective inhibitors of MAO-A. nih.govacs.org However, the selectivity and potency of these compounds are influenced by the substituents on the diazine nucleus. nih.gov Quantitative structure-activity relationship (QSAR) analysis has indicated that lipophilicity can increase the MAO-B inhibitory activity of certain related compounds. nih.gov The search for selective MAO-B inhibitors is an active area of research for the development of treatments for neurodegenerative diseases. mdpi.com
Aldose Reductase Enzyme (ALR2) Inhibition
Research into the aldose reductase (ALR2) inhibitory potential of compounds structurally related to this compound has been undertaken. Specifically, a series of benzo[h]cinnolinone carboxylic acids have been synthesized and evaluated as ALR2 inhibitors. These studies have helped to define the structure-activity relationships for this class of compounds, indicating that the inhibitory potency is significantly influenced by the substituents on the benzo[h]cinnolinone nucleus and the nature of the acidic side chain. nih.gov The activity of these compounds ranges from being comparable to the known inhibitor Sorbinil to being very weak. nih.gov
Kinase Inhibition (e.g., AbI kinase, PTP1B)
No specific research findings were identified for the direct inhibition of Abl kinase or Protein Tyrosine Phosphatase 1B (PTP1B) by this compound analogs.
Cyclooxygenase (COX) Inhibition
There is currently no specific information available in the scientific literature regarding the cyclooxygenase (COX) inhibitory activities of this compound and its direct analogs. However, related quinoline (B57606) derivatives have been investigated for their COX inhibitory profiles. researchgate.net
Interactions with Nucleic Acids: DNA Intercalation Potential
The potential for pyrimido[4,5-c]cinnoline analogs to interact with nucleic acids, specifically through DNA intercalation, has been explored. Pyrimido[5,4-c]cinnoline and pyrimido[5,4-c]quinoline derivatives have been identified as potential DNA intercalators. These compounds have been evaluated for their cytotoxic effects on human leukemia cell lines, suggesting that their biological activity may be related to their ability to insert themselves between the base pairs of DNA.
Other Biological Modulations by this compound and Related Compounds
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antitubercular)
The pyrimido-cinnoline scaffold is considered a promising candidate for the development of new antimicrobial agents. researchgate.net Studies on related pyrimido[5,4-c]quinoline-2,4-dione derivatives have demonstrated broad-spectrum antibacterial efficacy. nih.gov Certain synthesized compounds were moderately active against several Gram-positive and Gram-negative bacteria. nih.gov For example, some derivatives showed activity against Streptococcus faecalis, E. coli, and P. aeruginosa. nih.gov The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase. nih.gov
Similarly, pyrimido[4,5-b]quinolin-4-ones have been reported to possess antimicrobial properties. unar.ac.idnih.gov
Below is a table summarizing the antimicrobial activity of selected pyrimido[5,4-c]quinoline-2,4-dione derivatives.
| Compound | Target Organism | Activity Level |
| 5d | Gram-positive and Gram-negative bacteria | Moderate |
| 5e | Gram-positive and Gram-negative bacteria | Moderate |
| 5f | Gram-positive and Gram-negative bacteria | Moderate |
| 5h | Gram-positive and Gram-negative bacteria | Moderate |
| 5k | Gram-positive and Gram-negative bacteria | Moderate |
| 5a | Streptococcus faecalis, E. coli, P. aeruginosa | Active |
Data sourced from a study on pyrimido[5,4-c]quinoline-2,4-dione derivatives. nih.gov
Anti-inflammatory Mechanisms
The pyrimido-cinnoline framework has been identified as a potential source of anti-inflammatory agents. researchgate.net While direct mechanistic studies on this compound are limited, research on related structures provides insights into potential anti-inflammatory actions. For instance, some pyrimido[4,5-b]quinolin-4-ones have demonstrated moderate anti-inflammatory activities in experimental models. nih.govsigmaaldrich.com The anti-inflammatory potential of such heterocyclic systems is an active area of investigation.
Analgesic Pathways
The analgesic potential of compounds structurally related to this compound has been an area of active investigation, with research pointing towards both peripheral and central mechanisms of action. Studies on analogous heterocyclic systems, such as pyrimido[4,5-b]quinolines and cinnoline (B1195905) derivatives, provide insights into the possible analgesic pathways of this class of compounds.
Research into novel cinnoline derivatives has demonstrated their potential as effective analgesics. wisdomlib.org In studies utilizing the acetic acid-induced writhing test in mice, certain cinnoline derivatives have shown significant analgesic activity. wisdomlib.org For instance, compounds designated as S1 and S5 exhibited notable protection percentages of 51.94% and 65.14%, respectively, when compared to a standard analgesic drug. wisdomlib.org This suggests that the cinnoline core, a key component of the this compound scaffold, contributes to pain reduction.
Furthermore, studies on pyrimido[4,5-b]quinolin-4-ones, a closely related class of compounds, have revealed both central and peripheral analgesic activities. nih.gov Some of these compounds have demonstrated higher potency in peripheral analgesic tests than standard reference drugs. nih.gov Additionally, certain derivatives have shown potencies comparable to the reference drug in central analgesic activity assessments. nih.gov This dual action suggests that the broader pyrimido-quinoline framework may influence multiple pain signaling pathways. The analgesic and anti-inflammatory activities of these related structures underscore the therapeutic potential of the this compound scaffold. unar.ac.idbohrium.com
Table 1: Analgesic Activity of Selected Cinnoline Derivatives
| Compound | Percentage of Protection (%) |
| S1 | 51.94 |
| S5 | 65.14 |
Data derived from acetic acid-induced writhing tests in mice. wisdomlib.org
Antimalarial and Antimolluscidal Activities
The quinoline and pyrimidine rings are well-established pharmacophores in the development of antimalarial agents. Consequently, hybrid compounds that incorporate these moieties, such as this compound analogs, are of significant interest in the search for new treatments for malaria.
Research on 4-aminoquinoline-pyrimidine hybrids has shown promising results. mdpi.com Some of these hybrids have demonstrated excellent in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. mdpi.com In some instances, these compounds were found to be significantly more effective than chloroquine (B1663885) and pyrimethamine. mdpi.com The length of the carbon chain linker between the quinoline and pyrimidine moieties appears to influence activity, though a definitive structure-activity relationship is still under investigation. mdpi.com The potent activity of these hybrids suggests that they may act on plasmodial dihydrofolate reductase (DHFR), a key enzyme in parasite metabolism. mdpi.com
Furthermore, other quinoline-based hybrids have been developed and tested, showing significant antimalarial potential. core.ac.uknih.govmdpi.com For example, certain quinoline-pyrimidine hybrids with modified anilines have displayed superior in vitro activity against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com Some of these compounds have also shown the ability to significantly suppress parasitemia in in vivo studies. mdpi.com
While direct studies on the antimolluscidal activity of this compound analogs are limited, the known antiparasitic properties of related heterocyclic systems suggest a potential for such activity.
Table 2: In Vitro Antimalarial Activity of a 4-Aminoquinoline-Pyrimidine Hybrid
| Strain | IC50 (µM) |
| D6 (chloroquine-sensitive) | 0.049–0.074 |
| W2 (chloroquine-resistant) | 0.075–0.142 |
IC50 values represent the concentration required to inhibit 50% of parasite growth. mdpi.com
Modulation of Central Nervous System (CNS) Activity (e.g., Sedative, Anticonvulsive, Antiserotoninergic)
Derivatives of the pyrimido[5,4-c]cinnoline scaffold have been evaluated for their effects on the central nervous system, with some compounds exhibiting weak neuroleptic and sedative properties. researchgate.net Specifically, 3-substituted 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones have been the subject of CNS activity screening. nih.gov
The structural similarity of pyrimido[4,5-c]cinnolin-1(2H)-ones to other CNS-active heterocyclic systems, such as quinazolinones, suggests potential mechanisms of action. Quinazolin-4(3H)-one derivatives are known to possess anticonvulsant and CNS depressant activities. mdpi.com Some of these compounds are believed to exert their effects through positive allosteric modulation of the GABA-A receptor at the benzodiazepine (B76468) binding site. mdpi.com In vivo studies on quinazolin-4(3H)-one derivatives using the pentylenetetrazole (PTZ)-induced seizure model in mice have demonstrated their potential anticonvulsant activity. mdpi.com
Furthermore, certain indazole derivatives, which share some structural similarities, have shown antiserotoninergic properties, inhibiting platelet aggregation induced by serotonin. researchgate.net This suggests that this compound analogs could potentially interact with serotonergic pathways. The broad range of CNS activities observed in related heterocyclic compounds, including sedative and anticonvulsant effects, highlights the potential for this compound derivatives to modulate CNS function. mdpi.com
Table 3: CNS Activity of Selected Pyrimido[5,4-c]cinnoline and Related Derivatives
| Compound Class | Observed Activity |
| 3-substituted 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones | Screened for CNS activity |
| Pyrimido[5,4-c]cinnoline derivatives | Weak neuroleptic and sedative activity |
| Quinazolin-4(3H)-one derivatives | Anticonvulsant and CNS depressant activity |
| Indazole derivatives | Antiserotoninergic properties |
Theoretical and Computational Chemistry Applications in Pyrimido 4,5 C Cinnolin 1 2h One Research
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interaction.
While specific docking studies targeting pyrimido[4,5-c]cinnolin-1(2H)-one are not detailed in the available literature, research on the closely related pyrimido[4,5-c]quinolin-1(2H)-one scaffold provides a clear blueprint for this methodology. For instance, various methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-one derivatives were investigated for their anticancer activity through molecular docking studies at the colchicine (B1669291) binding site of tubulin. researchgate.net These in silico experiments revealed that the compounds could adopt two distinct orientations within the binding pocket, helping to explain their structure-activity relationships as potential antimigratory agents. researchgate.net
The general workflow for such a study, which would be directly applicable to this compound, involves:
Preparation of the Receptor: Obtaining the 3D crystal structure of the biological target (e.g., a protein kinase, DNA gyrase) from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of the this compound derivative and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Schrödinger to place the ligand into the active site of the receptor and score the different poses based on binding energy.
Analysis: Examining the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.
Molecular dynamics simulations would further refine this by placing the docked complex in a simulated physiological environment (water, ions) to observe the stability of these interactions over nanoseconds or microseconds. rjeid.com This combined approach is a cornerstone of modern structure-based drug design. rjeid.com
Table 1: Example Molecular Docking Results for Pyrimido[4,5-c]quinolin-1(2H)-one Analogs
| Compound Series | Target Protein | Key Findings | Reference |
| Methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones | Tubulin (Colchicine site) | Two distinct binding orientations identified, explaining structure-activity relationships for antimigratory activity. | researchgate.net |
| N-Arylpyrimido[4,5-b]quinolines | HER2 | Compounds showed good energy scores and binding modes, correlating with observed anticancer activity. | |
| Pyrimido[1,2-c]quinazolines | EGFR Kinase | Active compounds bound well within the active sites of both wild-type and mutant EGFR. | biointerfaceresearch.com |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method in computational chemistry for predicting molecular geometries, vibrational frequencies, and various electronic properties.
For heterocyclic compounds like this compound, DFT calculations can provide deep insights into:
Molecular Geometry: Optimization of the compound's 3D structure to its lowest energy conformation.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity can be derived from HOMO and LUMO energies, helping to predict how the molecule will interact with other reagents.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions.
Studies on related pyrimidoquinoline systems have successfully used DFT to validate experimental findings and understand structural preferences. For example, in the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, DFT calculations (using the B3LYP functional) were employed to optimize the molecular geometry and establish the ground state energy, confirming the regioselective formation of the linear isomer over the angular one. mdpi.com Similarly, DFT has been used to study pyrimidohexahydroquinoline candidates, where the calculated HOMO-LUMO gap indicated good chemical reactivity and stability. nih.gov These examples demonstrate the utility of DFT in confirming structures and predicting the reactivity of complex heterocyclic systems.
Table 2: Key Parameters Derived from DFT Studies on Analogous Fused Pyrimidines
| Parameter | Description | Application in Research |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts sites for electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and electronic excitation energy. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution to predict sites for non-covalent interactions. |
In Silico Prediction of Biological Activities and ADMET Properties
In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities and the pharmacokinetic profiles of new chemical entities. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Biological Activity Prediction: Computational models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, can predict a compound's likely biological targets or activity spectrum based on its chemical structure. nih.gov By comparing the structure of this compound to databases of known active compounds, algorithms can suggest potential targets, such as specific kinases, receptors, or enzymes. For example, Molinspiration, an online tool, was used to predict the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives, suggesting they would be active on G-protein coupled receptors. nih.gov
ADMET Prediction: Predicting ADMET properties early can prevent costly failures in later stages of drug development. Numerous software tools and web servers (e.g., SWISSADME, ADMETlab 2.0, QikProp) are available for this purpose. rjeid.comnih.gov These tools calculate physicochemical descriptors and apply predictive models to estimate properties like:
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors/acceptors.
Aqueous Solubility: Predicts how well the compound dissolves in water, affecting its absorption.
Blood-Brain Barrier (BBB) Penetration: Estimates the likelihood of the compound crossing into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.
Hepatotoxicity and Carcinogenicity: Flags potential toxic liabilities.
While specific ADMET data for this compound is not published, studies on related pyrimido[5,4-c]quinolines and quinazolinones have successfully used these in silico tools to evaluate their drug-like properties and guide the selection of the most promising candidates for further testing. rjeid.comnih.gov
Table 3: Common ADMET Properties Predicted In Silico
| Property | Importance in Drug Discovery | Example Finding for Analogous Compounds |
| Lipinski's Rule of Five | Predicts oral bioavailability and drug-likeness. | Designed pyrazolo[3,4-d]pyrimidine derivatives followed the rule of five. nih.gov |
| Blood-Brain Barrier (BBB) | Determines if a compound can act on CNS targets or cause CNS side effects. | Designed pyrazolo[3,4-d]pyrimidine derivatives were predicted not to penetrate the BBB. nih.gov |
| Human Intestinal Absorption | Estimates the percentage of the drug absorbed from the gut. | High absorption is desirable for orally administered drugs. |
| CYP Enzyme Inhibition | Predicts the potential for drug-drug interactions. | Important for safety assessment. |
| Toxicity (e.g., AMES test) | Predicts mutagenicity and potential for carcinogenicity. | Essential for early safety profiling. |
Computational Approaches for Synthetic Route Design and Optimization
Computational tools are increasingly being used to assist chemists in designing and optimizing synthetic routes. Retrosynthesis software, in particular, can propose novel pathways to a target molecule by breaking it down into simpler, commercially available starting materials.
Software platforms like SYNTHIA® use a vast database of expert-coded chemical reaction rules to generate potential synthetic pathways. mdpi.comphcogj.com For a target molecule like this compound, a chemist could use such a tool to:
Generate Multiple Pathways: The software would propose various retrosynthetic disconnections, suggesting different precursor molecules and the reactions needed to combine them.
Filter and Rank Routes: The user can set custom parameters to filter the results, such as maximizing yield, minimizing cost, avoiding certain reagents or protecting groups, or prioritizing pathways with commercially available starting materials. phcogj.com
Discover Novel Routes: By analyzing the problem without human bias, these tools can sometimes suggest innovative or less obvious synthetic strategies that a chemist might overlook.
While the application of these tools specifically for this compound has not been published, the synthesis of related fused pyrimidines, such as pyrimido[4,5-b]quinolines, often involves multi-component reactions. researchgate.net Computational tools could be used to optimize the conditions for these reactions (e.g., solvent, catalyst, temperature) or to explore alternative multi-component strategies to improve efficiency and yield.
Cheminformatics Tools for Compound Library Analysis and Virtual Screening
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In drug discovery, these tools are essential for designing and analyzing compound libraries and for performing virtual screening to identify promising hits.
For the this compound scaffold, cheminformatics could be applied in several ways:
Virtual Library Design: Starting with the core scaffold, a virtual library of thousands or millions of derivatives can be generated by computationally adding various substituents (R-groups) at different positions.
Property Filtering: This virtual library can then be filtered based on calculated properties, such as ADMET parameters or drug-likeness rules, to create a smaller, more focused library with a higher probability of success.
Virtual Screening: The focused library can be screened in silico against the 3D structure of a biological target using high-throughput docking. This process identifies a manageable number of top-scoring compounds for synthesis and experimental testing, saving significant time and resources compared to traditional high-throughput screening.
Future Directions and Research Perspectives in Pyrimido 4,5 C Cinnolin 1 2h One Chemistry
Development of Novel and Efficient Synthetic Methodologies
While initial synthetic routes to pyrimido[4,5-c]cinnolin-1(2H)-ones have been established, the future of this field will heavily rely on the development of more efficient, sustainable, and diverse synthetic methodologies. Current strategies often involve multi-step processes that may suffer from limitations in yield and scalability. Future research should focus on the following areas:
Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in synthetic organic chemistry. Future synthetic strategies for pyrimido[4,5-c]cinnolin-1(2H)-one derivatives could explore the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.net Mechanochemical approaches, such as ball-milling, which are solvent-free and often catalyst-free, represent a promising green alternative for the synthesis of related pyrimido[4,5-b]quinolines and could be adapted for the cinnoline (B1195905) analogs. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.gov Developing flow-based syntheses for the this compound core and its derivatives could significantly streamline their production, making them more accessible for extensive biological evaluation. uc.pt
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. mdpi.com Exploring photocatalytic cycles for the key bond-forming reactions in the synthesis of the this compound scaffold could lead to novel and more efficient synthetic pathways. mdpi.com
Catalyst Development: The use of inexpensive and efficient catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been reported for the synthesis of related pyrimido[4,5-b]quinoline derivatives. acs.org Future work could focus on identifying similarly effective and economical catalysts for the one-pot, multi-component synthesis of the this compound system.
Exploration of New Biological Targets and Therapeutic Applications for this compound Scaffolds
To date, the primary therapeutic application explored for this compound derivatives has been in the realm of oncology, particularly as kinase inhibitors. However, the structural features of this scaffold suggest that its therapeutic potential may extend to a much broader range of diseases.
Neurodegenerative Diseases: The kynurenine pathway has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Given the structural similarity of the this compound core to other nitrogen-containing heterocycles that modulate neurological pathways, it would be worthwhile to investigate the potential of these compounds as therapeutic agents for neurodegenerative disorders. Related pyrido[3,4-d]pyrimidin-4-one and pyrimido[5,4-d]pyrimidin-4-one derivatives are being explored as TREM2 agonists for treating Parkinson's disease. nih.gov
Inflammatory Diseases: Many inflammatory conditions are driven by signaling cascades that involve kinases. The demonstrated kinase inhibitory activity of pyrimido[4,5-c]cinnolin-1(2H)-ones makes them attractive candidates for development as anti-inflammatory agents. Related pyrimido[4,5-b]quinolin-4-ones have shown anti-inflammatory and analgesic activities. nih.govresearchgate.net
Targeted Protein Degradation: A novel therapeutic modality that is gaining significant traction is targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs). nih.govwesleyan.eduresearchgate.netsciltp.com PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govwesleyan.edunih.govnih.gov The this compound scaffold, with its demonstrated ability to bind to specific protein targets like kinases, could serve as the target-binding warhead in the design of novel PROTACs for cancer and other diseases. researchgate.netsciltp.comnih.gov
| Potential Therapeutic Area | Rationale |
| Neurodegenerative Diseases | Modulation of pathways implicated in diseases like Alzheimer's and Parkinson's. |
| Inflammatory Diseases | Inhibition of kinases involved in inflammatory signaling cascades. |
| Targeted Protein Degradation | Use as a warhead in PROTACs to induce degradation of disease-causing proteins. |
Advanced Mechanistic Studies of Biological Interactions and Signaling Pathways
A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective compounds. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Advanced techniques such as X-ray crystallography of ligand-protein complexes, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and surface plasmon resonance (SPR) can provide detailed insights into the binding modes and kinetics of these compounds with their target kinases. Furthermore, comprehensive cell-based assays and systems biology approaches will be necessary to unravel the downstream effects of target inhibition on cellular signaling pathways.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. For the this compound scaffold, these computational tools can be applied in several ways:
Predictive Modeling: AI/ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models for the biological activity of novel, un-synthesized derivatives. This can help prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can be used to design novel this compound derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Target Identification: AI can analyze large biological datasets to identify new potential protein targets for the this compound scaffold, thereby expanding its therapeutic applications.
Design and Synthesis of Multi-Target Directed Ligands Based on the this compound Core
The "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously.
The this compound scaffold, with its versatile chemistry and ability to be functionalized at multiple positions, is an excellent starting point for the design of MTDLs. For example, by incorporating pharmacophores known to interact with other relevant targets, it may be possible to create single molecules that, for instance, inhibit multiple kinases in a cancer signaling network or target both kinase and non-kinase proteins involved in Alzheimer's disease.
Investigation of Potential Applications in Materials Science
Beyond their therapeutic potential, nitrogen-rich heterocyclic compounds like cinnolines and their fused derivatives often possess interesting photophysical and electronic properties that make them attractive for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): The extended π-system of the this compound core suggests that its derivatives could exhibit fluorescence and be investigated as emitter or host materials in OLEDs. researchgate.netresearchgate.netalfachemic.com The photophysical properties can be tuned by appropriate substitution on the heterocyclic framework.
Photodynamic Therapy (PDT): Some heterocyclic compounds can act as photosensitizers in PDT, a cancer therapy that uses light to activate a drug that then kills cancer cells. mdpi.comnih.govnih.gov Future research could explore the potential of this compound derivatives as photosensitizers for PDT.
Fluorescent Probes: The potential fluorescent properties of these compounds could be harnessed for the development of chemical sensors or biological probes for imaging and diagnostics.
| Material Science Application | Potential Property |
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence and charge transport. |
| Photodynamic Therapy (PDT) | Photosensitization. |
| Fluorescent Probes | Environment-sensitive fluorescence for sensing and imaging. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
